Benzyl(methoxy)amine

Übersicht

Beschreibung

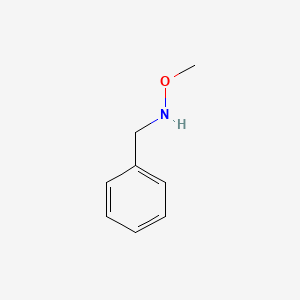

Benzyl(methoxy)amine is an organic compound that features a benzyl group attached to a methoxyamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl(methoxy)amine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the reductive amination of benzaldehyde with methoxyamine under catalytic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize catalysts based on earth-abundant metals, such as iron or nickel, to facilitate the reaction between benzaldehyde and methoxyamine .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl(methoxy)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Oximes or nitriles.

Reduction: Primary amines.

Substitution: Various substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Benzyl(methoxy)amine has a molecular formula characterized by the presence of a benzyl group and a methoxyphenyl group attached to a propan-2-amine backbone. This unique configuration contributes to its biological activity and interaction with various biomolecules.

Chemistry

- Organic Synthesis : this compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Biology

- Biological Activity : The compound is studied for its interactions with biological molecules, particularly its effects on neurotransmitter systems. It has been shown to influence serotonin receptors, which are crucial in mood regulation.

- Enzyme Interactions : this compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to elevated levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating mood disorders.

Medicine

- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anti-neoplastic properties. For instance, derivatives of this compound have shown promise in mitigating conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) by inhibiting key inflammatory pathways .

- Drug Development : The compound's unique properties make it a candidate for further exploration in drug development, particularly in targeting specific diseases related to inflammation and cancer .

Industry

- Pharmaceutical Production : this compound is utilized in the synthesis of various pharmaceuticals, contributing to the production of fine chemicals used in drug formulations.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of N-benzyl-N-methyldecan-1-amine (a derivative of this compound) on inflammatory responses in THP-1 cells. The results demonstrated that pretreatment with this compound inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Furthermore, it blocked several inflammatory signaling pathways during lipopolysaccharide (LPS) stimulation, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Antineoplastic Activity

Another research focused on the anti-neoplastic activities of this compound derivatives. These compounds were found to inhibit tumor growth in animal models by modulating cell signaling pathways involved in cell proliferation and apoptosis. The findings suggest that these derivatives could be developed into therapeutic agents for cancer treatment .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis | Intermediate for new chemical compounds |

| Biology | Neurotransmitter modulation | Inhibits MAO, increases serotonin levels |

| Medicine | Anti-inflammatory & antineoplastic | Reduces cytokine production; inhibits tumor growth |

| Industry | Pharmaceutical production | Used in fine chemical synthesis |

Wirkmechanismus

The mechanism of action of benzyl(methoxy)amine involves its ability to act as a nucleophile due to the presence of the amine group. It can form covalent bonds with electrophilic centers in various substrates, facilitating a range of chemical transformations. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Benzylamine: Similar structure but lacks the methoxy group.

Methoxyamine: Similar structure but lacks the benzyl group.

Phenethylamine: Similar structure but with an ethyl group instead of a methoxy group.

Uniqueness: Benzyl(methoxy)amine is unique due to the presence of both benzyl and methoxy groups, which confer distinct reactivity and selectivity compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and other applications .

Biologische Aktivität

Benzyl(methoxy)amine is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a methoxy-substituted amine. The general structure can be represented as follows:

This configuration allows for various interactions with biological targets, influencing its activity.

Antibacterial Activity

Research has demonstrated that this compound derivatives exhibit significant antibacterial properties. A study synthesized several derivatives and tested their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that certain compounds showed potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.002 to 0.016 µg/mL, indicating high potency without hemolytic activity at concentrations up to 512 µg/mL in mammalian erythrocytes .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 6l | 0.002 | Pseudomonas aeruginosa |

| 6m | 0.016 | Staphylococcus epidermidis |

Anti-inflammatory and Anti-oxidative Activities

Recent studies have highlighted the anti-inflammatory and anti-oxidative properties of this compound derivatives. Specifically, N-benzyl-N-methyldecan-1-amine (BMDA), derived from garlic (Allium sativum), has shown promising results in mitigating inflammatory conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). In vitro experiments demonstrated that BMDA inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells, while also blocking key signaling pathways involved in inflammation, including JNK and p38 MAPK .

Case Study: In Vivo Efficacy in Colitis

In vivo studies using a rat model of colitis revealed that rectal administration of BMDA significantly reduced the severity of colitis induced by 2,4-dinitrobenzenesulfonic acid (DNBS). The treatment led to decreased myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and reduced levels of inflammatory mediators in colonic tissues .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The antibacterial activity is likely due to the ability of the compound to disrupt bacterial cell membranes or interfere with essential metabolic processes.

- Anti-inflammatory Mechanism : The inhibition of TNF-α and IL-1β production suggests that this compound may modulate immune responses by affecting macrophage activation and cytokine signaling pathways.

Summary of Findings

This compound exhibits significant potential as a therapeutic agent due to its antibacterial, anti-inflammatory, and antioxidative activities. The following table summarizes key findings from recent research:

| Activity Type | Compound | Key Findings |

|---|---|---|

| Antibacterial | Benzyl derivatives | Potent against Pseudomonas aeruginosa (MIC: 0.002 µg/mL) |

| Anti-inflammatory | BMDA | Reduced TNF-α production; effective in IBD models |

| Anti-oxidative | BMDA | Inhibited oxidative stress markers in vitro |

Eigenschaften

IUPAC Name |

N-methoxy-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLISCJHYITNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347251 | |

| Record name | N-Methoxy-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20056-98-8 | |

| Record name | N-Methoxy-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(methoxy)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.